5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, which makes them useful in various applications . The compound is not naturally occurring and is typically synthesized for specific research and industrial purposes.
Vorbereitungsmethoden
One common method is the reaction of pyrimidine derivatives with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is typically carried out in an anhydrous solvent like dichloromethane to prevent hydrolysis of the trimethylsilyl groups.
Analyse Chemischer Reaktionen
5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although the trimethylsilyl groups are generally resistant to these processes.
Hydrolysis: In the presence of water or aqueous acids, the trimethylsilyl groups can be hydrolyzed to form hydroxyl groups.
Common reagents used in these reactions include trimethylsilyl chloride, bases like pyridine, and solvents such as dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl and amino groups during chemical synthesis.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and solubility.
Medicine: It is explored for its potential in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine primarily involves the chemical inertness and steric hindrance provided by the trimethylsilyl groups. These groups protect reactive sites on the molecule, allowing for selective reactions to occur at other positions. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine include other trimethylsilyl-protected derivatives such as:
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups to various substrates.
Bis(trimethylsilyl)acetamide: Another reagent used for trimethylsilylation.
Trimethylsilyl ethers: Commonly used as protecting groups in organic synthesis.
The uniqueness of this compound lies in its specific structure and the presence of multiple trimethylsilyl groups, which provide enhanced protection and stability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
62803-32-1 |
---|---|
Molekularformel |
C13H28N2O2Si3 |
Molekulargewicht |
328.63 g/mol |
IUPAC-Name |
trimethyl-(5-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-yl)oxysilane |
InChI |
InChI=1S/C13H28N2O2Si3/c1-18(2,3)11-10-14-13(17-20(7,8)9)15-12(11)16-19(4,5)6/h10H,1-9H3 |
InChI-Schlüssel |
RUJBEYWXFIKYQA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.